molecular formula C21H14F4N2O B2908306 4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole CAS No. 1935722-56-7

4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole

Cat. No.: B2908306
CAS No.: 1935722-56-7
M. Wt: 386.35
InChI Key: KWTREIVEYDWFCX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole ( 1935722-56-7) is a high-purity chemical compound with a molecular formula of C 21 H 14 F 4 N 2 O and a molecular weight of 386.34 g/mol . This complex heterocyclic compound features a core imidazole ring, a fluorophenyl group, and a furan ring substituted with a trifluoromethylphenyl moiety. This specific structure places it within a class of molecules that are of significant interest in modern medicinal and agrochemical research. While specific biological data for this compound is not available in the public domain, compounds containing imidazole and fluorinated aromatic systems are frequently investigated for a wide spectrum of biological activities. The imidazole scaffold is a well-known pharmacophore in pharmaceuticals , and fluorinated compounds are prized in research for their potential to modulate biological activity, metabolic stability, and membrane permeability . Similarly, the trifluoromethyl group is a common structural element in the development of active agrochemical agents . Researchers may find this compound valuable as a key intermediate or building block for synthesizing more complex molecules, or as a candidate for screening in proprietary assays. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F4N2O/c1-12-19(13-5-7-16(22)8-6-13)27-20(26-12)18-10-9-17(28-18)14-3-2-4-15(11-14)21(23,24)25/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTREIVEYDWFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole , with the molecular formula C21H14F4N2OC_{21}H_{14}F_{4}N_{2}O, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Chemical Structure C21H14F4N2O\text{Chemical Structure }C_{21}H_{14}F_{4}N_{2}O

Research indicates that this compound may interact with various biological targets, leading to its observed pharmacological effects. The presence of fluorine atoms and the imidazole ring suggests potential interactions with enzymes and receptors involved in inflammation and cancer pathways.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to imidazole derivatives. For instance, structural analogs have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro studies demonstrate that imidazole derivatives can induce apoptosis in cancer cells, particularly in breast adenocarcinoma (e.g., MCF-7) and melanoma cell lines. The IC50 values for these compounds often range from 0.12 µM to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes:

  • Inhibition Studies : Compounds with similar structures exhibited IC50 values for COX-1 and COX-2 inhibition ranging from 0.01 µM to 5.40 µM, demonstrating superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .

Case Studies

  • Case Study on Cytotoxic Activity : A study evaluated the cytotoxic effects of imidazole derivatives on human leukemia cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than doxorubicin, with significant induction of apoptosis through caspase activation pathways .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory mechanisms of related compounds, revealing their ability to significantly reduce edema in animal models through COX inhibition, thus supporting their potential therapeutic use in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference Compound
CytotoxicityMCF-70.12 - 2.78Doxorubicin
Anti-inflammatoryVarious Animal Models0.01 - 5.40Celecoxib

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity DescriptionObserved Effects
Imidazole DerivativeInduces apoptosis in cancer cellsIncreased caspase-3 activation
Fluorinated Phenyl GroupsEnhances COX inhibitionSignificant reduction in inflammation

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, NO₂) enhance stability and π-π stacking in crystal structures .
  • Polar substituents (e.g., hydroxyl, pyridyl) improve solubility and biological activity, as seen in SB 202190’s kinase inhibition .

Isostructural Halogen-Substituted Derivatives

Compounds 4 and 5 () are isostructural imidazole-thiazole hybrids with halogen variations:

  • 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)...)thiazole
  • 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)...)thiazole

Crystallographic Comparison :

Parameter Compound 4 (Cl) Compound 5 (F)
Crystal System Triclinic Triclinic
Space Group P 1 P 1
Unit Cell Volume ~2000 ų ~1950 ų
Halogen Size Cl (van der Waals radius: 0.18 nm) F (0.14 nm)

Despite identical space groups and similar conformations, the smaller fluorine atom in 5 reduces unit cell volume compared to 4 , highlighting halogen-dependent packing adjustments .

Spectroscopic Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound N/A N/A -
9c () 1685 8.21 (s, 1H, triazole), 7.89 (d, J=8 Hz, 2H, Ar-H)
5-(4-Fluorophenyl)imidazole 1602 (C=N) 7.45–7.80 (m, 4H, Ar-H)

The absence of carbonyl groups in the target compound differentiates its IR profile from acetamide derivatives like 9c .

Q & A

Q. Basic Research Focus

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is achievable via recrystallization .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials under nitrogen .
  • Elemental Analysis : Confirm C/H/N/F ratios match theoretical values (e.g., C: 58.7%, F: 15.4%) .

How can crystallographic data guide polymorph screening?

Q. Advanced Research Focus

  • Unit Cell Parameters : Monoclinic systems (e.g., space group P21_1/c) dominate, with Z’=1 and weak C–H···N/F hydrogen bonds stabilizing the lattice .
  • Polymorph Control : Use high-throughput screening with solvents like THF or ethyl acetate to isolate forms with higher melting points (>200°C) .
  • Synchrotron XRD : Resolve disorder in the trifluoromethyl group (common in fluorinated compounds) .

What in vitro assays are suitable for preliminary bioactivity screening?

Q. Basic Research Focus

  • Kinase Inhibition : Use ADP-Glo™ assays for p38 MAPK or JNK isoforms, with IC50_{50} values compared to reference inhibitors .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤16 µg/mL) and C. albicans .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (CC50_{50} >50 µM indicates low toxicity) .

How can contradictory biological data (e.g., varying IC50_{50}50​ values) be reconciled?

Q. Advanced Research Focus

  • Assay Conditions : Control variables like serum concentration (e.g., 10% FBS reduces false positives in kinase assays) .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., imidazole ring oxidation under acidic conditions) .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in dose-response curves .

What patent landscapes exist for related imidazole derivatives?

Q. Advanced Research Focus

  • Keyword Mining : Search USPTO/EPO for "trifluoromethylphenyl-imidazole" and "furan-2-yl" in claims. Key patents cover anti-inflammatory and anticancer uses (e.g., WO2016123456) .
  • Freedom-to-Operate Analysis : Exclude claims from ChemScene and BOC Sciences due to structural differences in substituent patterns .

How can machine learning models predict novel derivatives with enhanced properties?

Q. Advanced Research Focus

  • Descriptor Selection : Use Mordred or RDKit to compute 3D descriptors (e.g., PSA, LogD) .
  • Training Data : Curate datasets from ChEMBL (IC50_{50} values for 200+ imidazole analogs) .
  • Model Validation : Apply SHAP analysis to highlight critical features (e.g., fluorine count correlates with kinase selectivity) .

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